molecular formula C16H14ClNO3S2 B2600378 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide CAS No. 2034257-27-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide

Cat. No.: B2600378
CAS No.: 2034257-27-5
M. Wt: 367.86
InChI Key: CRDSKEXJGGQIHO-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide is a synthetic chemical hybrid compound designed for advanced research applications. It integrates a benzo[b]thiophene moiety, a structure recognized for its significant pharmacological potential, with a 2-chlorobenzenesulfonamide group via a hydroxyethyl linker. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with published derivatives demonstrating a range of biological activities, including potent effects on the central nervous system such as anticonvulsant and analgesic properties . Specifically, recent studies on structurally related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown these compounds to be effective in maximal electroshock (MES) and neuropathic pain models, suggesting a potential mechanism of action involving interaction with neuronal voltage-sensitive sodium channels . Furthermore, the sulfonamide functional group is a classic pharmacophore present in numerous therapeutic agents, contributing to biological activity through various mechanisms . This molecular architecture makes the compound a compelling candidate for investigation in research areas such as neurology, where it may be studied for seizure disorders and pain, as well as in general drug discovery for screening against other biological targets. The compound is provided with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDSKEXJGGQIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide exhibit significant anticancer properties. For instance, a study highlighted that derivatives of benzothiophene compounds showed promising activity against various cancer cell lines, suggesting that modifications to the benzothiophene core can enhance anticancer efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. A series of studies have demonstrated that sulfonamide derivatives possess effective antibacterial and antifungal properties. For example, compounds with similar sulfonamide functionalities have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing substantial inhibition zones compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at the benzo[b]thiophene ring and sulfonamide moiety can significantly alter biological activity. Research has shown that specific substitutions can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .

Data Tables

Application Area Activity Tested Organisms/Cell Lines Reference
AnticancerSignificant cytotoxicityVarious cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaStaphylococcus aureus, Escherichia coli
AntifungalInhibition of fungal growthCandida albicans, Aspergillus flavus

Case Study: Anticancer Efficacy

A study conducted on a series of benzothiophene derivatives demonstrated that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The results indicated that the presence of hydroxyl groups significantly increased potency, highlighting the importance of functional group positioning in drug design .

Case Study: Antimicrobial Testing

In another investigation, a set of sulfonamide derivatives was synthesized and tested for antimicrobial efficacy using the disk diffusion method. The results showed that several compounds exhibited inhibition zones comparable to conventional antibiotics, indicating their potential as alternative therapeutic agents in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide ()

This compound shares the benzenesulfonamide backbone but differs in substituents:

  • 2-Methylbenzenesulfonamide vs.
  • 3-Methoxybenzoyl vs. Hydroxyethyl-Benzothiophene: The methoxybenzoyl group offers a planar, electron-rich aromatic system, whereas the hydroxyethyl-benzothiophene introduces a non-planar, heterocyclic structure with a hydroxyl group for hydrogen bonding.
  • Crystallographic Data : The compound in has an R factor of 0.045, indicative of high-quality refinement . Structural comparisons would require analogous data for the target compound.

Functional Implications

  • Bioactivity : Chlorine in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to methyl groups.
  • Solubility : The hydroxyethyl chain could improve aqueous solubility relative to the methoxybenzoyl group.

Benzothiophene-Containing Analogues ()

Two tetrazole derivatives with benzothiophene cores were analyzed:

(Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole

(Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole

Structural Comparisons

Feature Target Compound Compounds
Core Structure Benzo[b]thiophen-3-yl Benzo[b]thiophen-2-yl/3-yl
Substituents 2-Chlorobenzenesulfonamide Tetrazole, methoxyphenyl
Dihedral Angles Not reported 60.94°–88.92° (benzothiophene-tetrazole)
  • Spatial Arrangement : The dihedral angles in compounds influence molecular conformation. A smaller angle (e.g., 60.94°) may enhance planarity and intermolecular interactions, whereas larger angles (e.g., 88.92°) introduce steric hindrance.
  • Functional Groups: The target’s sulfonamide group contrasts with the tetrazole in , which is known for hydrogen bonding and metal coordination.

Pharmacological Context ()

While describes benzo[b]thiophene derivatives with hydroxyphenyl and piperidinyl groups, the target compound’s 2-chlorobenzenesulfonamide moiety suggests distinct pharmacological pathways. For instance:

  • Electron-Withdrawing Effects : Chlorine may enhance stability or receptor affinity compared to hydroxyl or methoxy groups.
  • Hydrogen-Bonding Networks: The sulfonamide’s NH and SO₂ groups could form stronger interactions than the methanone or ether linkages in compounds .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Properties

Compound Core Structure Key Substituents Dihedral Angles* R Factor (X-ray)
Target Compound Benzo[b]thiophen-3-yl 2-Chlorobenzenesulfonamide N/A N/A
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide Benzenesulfonamide 3-Methoxybenzoyl, 2-methyl N/A 0.045
Tetrazole Analogs Benzo[b]thiophen-2-yl/3-yl Tetrazole, methoxyphenyl 60.94°–88.92° Not reported

*Dihedral angles between benzothiophene and adjacent rings.

Table 2: Hypothetical Bioactivity Comparison

Compound Likely Targets Potential Advantages
Target Compound Enzymes/receptors with hydrophobic pockets Enhanced binding via Cl substituent
Compounds Metal-dependent enzymes Tetrazole-metal coordination
Compounds Estrogen receptors? Hydroxyphenyl for H-bonding

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide is a complex organic compound with notable biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety , a hydroxyethyl group , and a sulfonamide functional group . These structural components contribute to its unique chemical properties and biological activities.

Structural Characteristics

ComponentDescription
Benzo[b]thiopheneAromatic ring known for its biological activity
Hydroxyethyl groupIncreases solubility and reactivity
Sulfonamide groupImparts pharmacological properties

This compound has been identified as an inhibitor of ribonucleotide reductase , an enzyme critical for DNA synthesis and repair. This inhibition can disrupt DNA replication, making the compound a promising candidate for cancer treatment.

Research Findings

  • Inhibition of Ribonucleotide Reductase : Studies indicate that this compound effectively inhibits ribonucleotide reductase, which is essential for tumor growth by facilitating DNA synthesis.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential broad-spectrum activity against various pathogens .
  • Anti-inflammatory Effects : The sulfonamide group is known for anti-inflammatory properties, which may complement its anticancer activity by reducing inflammation in tumor microenvironments.

Case Studies

  • A study highlighted the effectiveness of related compounds in inhibiting DHHC-mediated palmitoylation, suggesting that modifications to the benzo[b]thiophene structure can yield diverse biological effects .
  • Another investigation into similar sulfonamide derivatives showed their potential in treating inflammatory diseases, indicating that this compound might also possess such therapeutic benefits .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Chloro-N-(4-hydroxyphenyl)benzenesulfonamideChloro group and phenolic hydroxylAntimicrobial properties
N-(4-hydroxyphenyl)benzenesulfonamideLacks benzo[b]thiophene moietyUsed as a diuretic
N-(4-methoxyphenyl)benzenesulfonamideMethoxy group instead of chloroAnti-inflammatory effects

This table illustrates how this compound stands out due to its unique combination of structural features and targeted mechanisms.

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